

Ezh2-IN-8 In Vitro Kinase Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Ezh2-IN-8

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Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. **Ezh2-IN-8**, also known as UNC1999, is a potent and selective inhibitor of both wild-type and mutant forms of EZH2.^{[1][2][3][4][5][6][7][8][9]} This document provides detailed application notes and protocols for conducting an in vitro kinase assay to characterize the inhibitory activity of **Ezh2-IN-8**.

Data Presentation: Quantitative Analysis of Ezh2-IN-8 Inhibition

The inhibitory potency of **Ezh2-IN-8** (UNC1999) against EZH2 has been determined through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of an inhibitor.

Inhibitor	Target	Assay Type	IC50 (nM)	Reference
Ezh2-IN-8 (UNC1999)	EZH2 (wild-type)	Cell-free	2	[1] [3] [4]
Ezh2-IN-8 (UNC1999)	EZH1	Cell-free	45	[1] [2] [3]
Ezh2-IN-8 (UNC1999)	EZH2 (Y641F mutant)	H3 peptide methylation	20	
Ezh2-IN-8 (UNC1999)	EZH2 (Y641N mutant)	H3 peptide methylation	20	

Experimental Protocols

Principle of the Assay

The in vitro kinase assay for EZH2 measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3-derived peptide substrate, catalyzed by the PRC2 complex. The inhibitory effect of **Ezh2-IN-8** is quantified by measuring the reduction in the methylation of the substrate in the presence of the inhibitor. Various detection methods can be employed, including radiometric assays (e.g., Scintillation Proximity Assay) and non-radiometric assays (e.g., TR-FRET, AlphaLISA).

Materials and Reagents

- Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/AEBP2).
- Inhibitor: **Ezh2-IN-8** (UNC1999), dissolved in DMSO to a stock concentration of 10 mM.
- Substrate: Biotinylated histone H3 (1-24) peptide.
- Cofactor: S-adenosyl-L-methionine (SAM). For radiometric assays, [³H]-SAM is used.
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.

- Detection Reagents: Specific to the chosen assay format (e.g., streptavidin-coated SPA beads for radiometric assay, or specific antibodies and detection reagents for TR-FRET or AlphaLISA).
- Microplates: 384-well or 96-well plates suitable for the detection method.

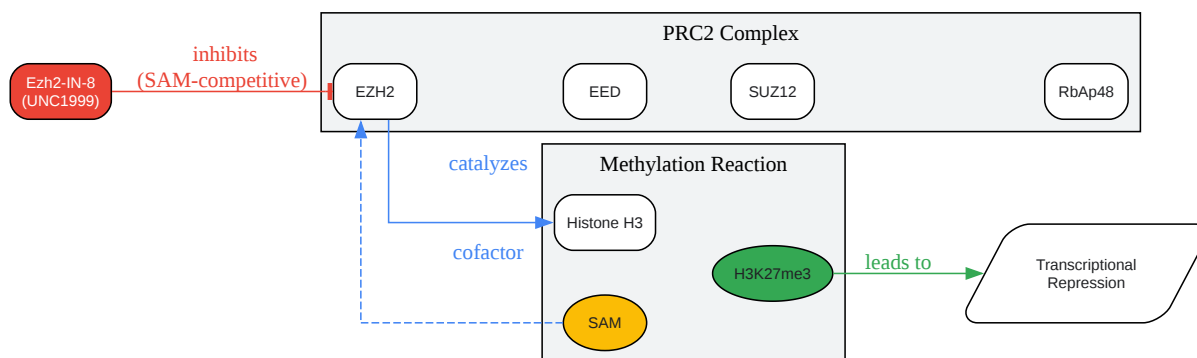
Experimental Workflow: Scintillation Proximity Assay (SPA)

This protocol describes a common radiometric method for assessing EZH2 inhibition.

- Compound Preparation:
 - Perform serial dilutions of **Ezh2-IN-8** (UNC1999) in DMSO to create a concentration gradient. A typical starting concentration for the dilution series is 100 μ M.
 - Transfer a small volume (e.g., 1 μ L) of each inhibitor dilution to the assay plate wells. Include DMSO-only wells as a no-inhibitor control.
- Enzyme and Substrate Preparation:
 - Prepare a master mix containing the PRC2 complex and the biotinylated H3 peptide in the assay buffer. The final concentration of the PRC2 complex is typically around 20-30 nM, and the H3 peptide is around 1 μ M.[\[1\]](#)
- Reaction Initiation:
 - Add the enzyme/substrate master mix to each well of the assay plate containing the inhibitor.
 - Initiate the methyltransferase reaction by adding [3 H]-SAM to a final concentration of approximately 5 μ M.
- Incubation:
 - Incubate the reaction plate at room temperature for a defined period, typically 60 minutes.
- Reaction Termination and Detection:

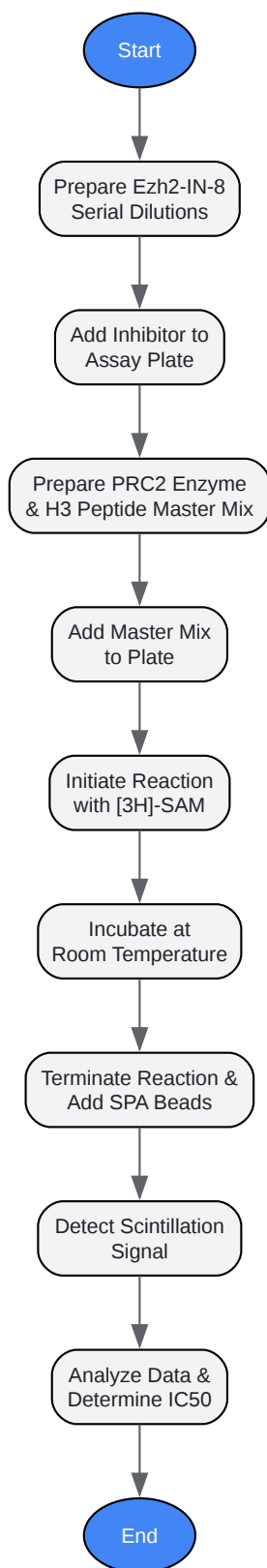
- Stop the reaction by adding a solution containing streptavidin-coated SPA beads. The biotinylated H3 peptide will bind to the beads.
- When the [^3H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the SPA bead, generating a light signal.
- Measure the signal using a scintillation counter.
- Data Analysis:
 - The signal intensity is proportional to the amount of methylated substrate.
 - Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations



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Caption: EZH2 signaling pathway and mechanism of inhibition by **Ezh2-IN-8**.



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Caption: Experimental workflow for the **Ezh2-IN-8** in vitro kinase assay.

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